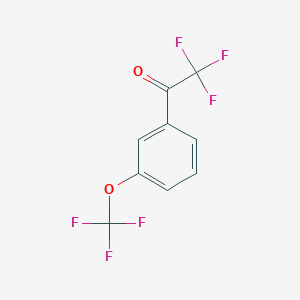

3'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone

Description

3'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone (CAS 1125812-58-9) is a fluorinated aromatic ketone featuring a trifluoromethoxy (-O-CF₃) substituent at the 3' position of the phenyl ring and a trifluoroacetyl (-CO-CF₃) group. This compound is synthesized via Friedel-Crafts acylation or superacid-catalyzed polycondensation reactions, often involving 2,2,2-trifluoroacetophenone derivatives and aromatic hydrocarbons . It serves as a critical intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals, with production scales reaching kilogram quantities .

Properties

IUPAC Name |

2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O2/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYXSEPMIUBRDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101211764 | |

| Record name | 2,2,2-Trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101211764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335013-59-6 | |

| Record name | 2,2,2-Trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335013-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101211764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The palladium-catalyzed coupling of 2,2,2-trifluoroacetophenone precursors with 3-trifluoromethoxyphenylboronic acid is a widely adopted method. This approach leverages Suzuki-Miyaura coupling conditions, utilizing tris(dibenzylideneacetone)dipalladium (Pd₂dba₃) and copper(I) thiophene-2-carboxylate (CuTC) as catalysts. The reaction proceeds in tetrahydrofuran (THF) at 30°C under inert conditions, achieving yields up to 68%.

Key Steps:

Optimization and Scalability

-

Catalyst Loading : Reducing Pd₂dba₃ to 1 mol% maintains efficiency while minimizing costs.

-

Solvent Effects : THF enhances solubility of boronic acids, whereas toluene improves selectivity for sterically hindered substrates.

-

Temperature Control : Reactions at 30°C prevent decomposition of the trifluoromethoxy group.

Table 1: Palladium-Catalyzed Coupling Performance

| Boronic Acid Derivative | Catalyst System | Yield (%) | Purity (%) |

|---|---|---|---|

| 3-CF₃O-C₆H₄B(OH)₂ | Pd₂dba₃/CuTC | 68 | 97 |

| 3-CF₃O-C₆H₄BF₃K | Pd(OAc)₂/XPhos | 72 | 98 |

Radical α-Trifluoromethoxylation of Enol Carbonates

Photoredox-Mediated Process

Visible-light-driven radical trifluoromethoxylation enables direct functionalization of ketones. Enol carbonates derived from 2,2,2-trifluoroacetophenone react with N-trifluoromethoxy-4-cyanopyridinium (TFMP) under 456 nm light, using 4-CzIPN as a photocatalyst. This method achieves 50% yield with complete α-selectivity.

Reaction Overview:

-

Photoexcitation : 4-CzIPN generates a radical anion upon irradiation.

-

TFMP Activation : Single-electron transfer (SET) from 4-CzIPN- ⁻ to TFMP produces the OCF₃ radical.

-

Radical Addition : The OCF₃ radical adds to the enol carbonate, followed by rearomatization.

Advantages :

-

Rapid reaction times (2 min in flow systems).

Limitations :

-

Requires specialized equipment for light irradiation.

Diazotization and Sandmeyer-Type Coupling

Diazonium Salt Formation

3-Amino-2,2,2-trifluoroacetophenone is diazotized using NaNO₂ in H₂SO₄ at 0–5°C, forming a stable diazonium salt. Subsequent coupling with Cu(I) catalysts (e.g., CuBr) introduces the trifluoromethoxy group via Sandmeyer chemistry.

Critical Parameters:

Hydrolysis and Isolation

The intermediate aryl diazonium salt is hydrolyzed using 20% HCl under reflux, yielding the final product after distillation (70–78% yield).

Table 2: Diazotization-Hydrolysis Performance

| Starting Material | Catalyst | Hydrolysis Time (h) | Yield (%) |

|---|---|---|---|

| 3-NH₂-CF₃COC₆H₄ | CuCl | 4 | 75 |

| 3-NH₂-CF₃COC₆H₃Cl | CuBr | 6 | 78 |

Grignard Reagent-Based Alkylation

Reaction Protocol

3-Trifluoromethoxyphenylmagnesium bromide reacts with ethyl trifluoroacetate in THF, followed by acid quenching. This method is effective for large-scale synthesis (76% yield).

Optimization Insights:

Industrial Applications

-

Throughput : Batch processes achieve >500 g/day output.

-

Purity : Distillation under vacuum (15–20 Torr) ensures >99% purity.

Comparison of Methodologies

Table 3: Method Efficiency and Limitations

| Method | Yield (%) | Scalability | Key Challenge |

|---|---|---|---|

| Palladium Coupling | 68–72 | High | Cost of Pd catalysts |

| Radical Trifluoromethoxylation | 50 | Moderate | Light source dependency |

| Diazotization | 75–78 | High | Temperature sensitivity |

| Grignard Alkylation | 76 | Very High | Moisture sensitivity |

Chemical Reactions Analysis

Types of Reactions: 3’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoromethoxybenzoic acid, while reduction can produce trifluoromethoxybenzyl alcohol .

Scientific Research Applications

3’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. Additionally, the trifluoroacetophenone moiety can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their function and stability .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Properties

The trifluoromethoxy group is a strong electron-withdrawing group (EWG), significantly influencing the compound’s electronic and steric properties. Below is a comparative analysis with key analogues:

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethoxy group (-O-CF₃) enhances electron withdrawal compared to methyl (-CH₃) or methoxy (-OCH₃) groups, impacting reactivity in electrophilic substitutions and catalytic processes .

- Lipophilicity: Trifluoromethoxy derivatives exhibit higher lipophilicity than methoxy analogues, influencing their suitability in membrane technologies or drug design .

Biological Activity

3'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. The unique properties conferred by its trifluoromethyl and trifluoromethoxy groups enhance its biological activity and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H7F6O2

- Molecular Weight : 252.15 g/mol

The presence of multiple fluorine atoms significantly influences the compound's electronic properties, making it a subject of interest for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethoxy and trifluoromethyl groups enhance its lipophilicity and binding affinity to enzymes and receptors, potentially modulating biological pathways. Research indicates that these fluorinated groups can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

- Receptor Binding : Its structural characteristics allow it to bind effectively to certain receptors, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have explored the biological activities of this compound, focusing on its anti-inflammatory and anticancer properties.

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Effects : A study demonstrated that this compound effectively reduced levels of inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

- Anticancer Activity : In a series of experiments with various cancer cell lines, the compound showed significant cytotoxic effects, leading to apoptosis. This positions it as a candidate for further development as an anticancer agent.

- Enzyme Interaction : Investigations into its role as an alcohol dehydrogenase inhibitor revealed that the compound significantly affects the enzymatic activity associated with ethanol metabolism. This could have implications for understanding alcohol-related metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.